3-{[2-(4-chloro-1H-pyrazol-1-yl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-{[2-(4-chloro-1H-pyrazol-1-yl)ethyl]carbamoyl}-7-oxabicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines a pyrazole ring, a carbamoyl group, and a bicyclic heptane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-chloro-1H-pyrazol-1-yl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrazole ring through a cyclization reaction involving a hydrazine derivative and a suitable diketone. The resulting pyrazole is then chlorinated to introduce the chloro substituent.
Next, the chlorinated pyrazole is reacted with an ethyl carbamate derivative under basic conditions to form the carbamoyl group This intermediate is then subjected to a cycloaddition reaction with a suitable diene to form the bicyclic heptane system
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. Large-scale production may also involve continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(4-chloro-1H-pyrazol-1-yl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro substituent or reduce the carboxylic acid group to an alcohol.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[2-(4-chloro-1H-pyrazol-1-yl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{[2-(4-chloro-1H-pyrazol-1-yl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-{[2-(4-bromo-1H-pyrazol-1-yl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- 3-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- 3-{[2-(4-nitro-1H-pyrazol-1-yl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
The uniqueness of 3-{[2-(4-chloro-1H-pyrazol-1-yl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid lies in its specific combination of functional groups and its bicyclic structure. This combination provides distinct chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C13H16ClN3O4 |
---|---|
Molecular Weight |
313.74 g/mol |
IUPAC Name |
3-[2-(4-chloropyrazol-1-yl)ethylcarbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C13H16ClN3O4/c14-7-5-16-17(6-7)4-3-15-12(18)10-8-1-2-9(21-8)11(10)13(19)20/h5-6,8-11H,1-4H2,(H,15,18)(H,19,20) |
InChI Key |
HFXHXQGIWDVJDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)NCCN3C=C(C=N3)Cl)C(=O)O |
Origin of Product |
United States |
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